Ranitidine - 66357-35-5

Ranitidine

Catalog Number: EVT-279756
CAS Number: 66357-35-5
Molecular Formula: C13H22N4O3S
Molecular Weight: 314.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranitidine is a histamine H2-receptor antagonist that was widely used in scientific research to study gastric acid secretion and its role in various physiological and pathological processes. [ [] ] It is classified as a substituted amine alkylfuran, distinguishing it from earlier H2-receptor antagonists like Cimetidine, which contain imidazole rings. [ [] ] Ranitidine's role in research stems from its ability to specifically block the action of histamine at H2-receptors, thereby inhibiting gastric acid production. This selective action has made it a valuable tool in investigating the role of histamine and gastric acid in a variety of conditions.

Future Directions

Conclusion:

Despite its recent withdrawal from the market due to concerns over Nitrosodimethylamine (NDMA) contamination, [ [] ] Ranitidine's legacy as a valuable research tool remains. Its unique properties and well-characterized mechanism of action continue to provide valuable insights into various biological processes. Further research exploring its diverse applications beyond gastric acid suppression holds significant promise for advancing our understanding of human health and disease.

N-Nitrosodimethylamine (NDMA)

Compound Description: N-Nitrosodimethylamine (NDMA) is a highly potent carcinogen that has been detected as a contaminant in ranitidine products. [] NDMA forms DNA adducts after metabolization, which contributes to its carcinogenic properties. [] It has been shown to induce various tumor types in animal studies, including renal tumors. []

Relevance: The presence of NDMA as a contaminant in ranitidine led to the drug's withdrawal from the market due to safety concerns. This contamination event highlights the importance of monitoring pharmaceutical products for potentially harmful impurities, even at low levels. Although NDMA is not structurally related to ranitidine, its presence as a contaminant significantly impacted the clinical use of ranitidine. []

Metoprolol

Compound Description: Metoprolol is a beta-blocker used to treat hypertension and other cardiovascular conditions. []

Relevance: Studies have investigated potential drug interactions between metoprolol and ranitidine. Results indicate that ranitidine can increase the peak plasma concentration and area under the curve of orally administered metoprolol, although it does not appear to affect metoprolol's systemic clearance, half-life, volume of distribution, steady-state concentrations, or exercise heart rate. [] This interaction may be clinically relevant for patients concurrently taking both medications, and dosage adjustments may be necessary.

Amoxicillin

Compound Description: Amoxicillin is a commonly prescribed beta-lactam antibiotic used to treat bacterial infections. []

Triazolam

Compound Description: Triazolam is a benzodiazepine used as a sedative and hypnotic drug. []

Famotidine

Compound Description: Famotidine is an H2-receptor antagonist, similar in action and use to ranitidine. [, , , ] Structurally, both ranitidine and famotidine possess a guanidine group. [] Like ranitidine, famotidine can be transported across Caco-2 cell monolayers by a saturable mechanism that appears to involve facilitated diffusion mediated by paracellular anionic sites. []

Relevance: Both famotidine and ranitidine are competitive antagonists of histamine at H2-receptors and are used in the treatment of duodenal ulcers. [, , ] They exhibit similar efficacies, but famotidine is generally considered more potent than ranitidine, meaning lower doses are required to achieve the same therapeutic effect. [, ] Studies suggest that both drugs may share a common transport mechanism in the intestines. []

ORF 17578

Compound Description: ORF 17578 is a potent and selective H2-receptor antagonist. [] It was shown to be more potent than cimetidine and ranitidine in inhibiting gastric acid secretion in various animal models. []

Relevance: Like ranitidine, ORF 17578 demonstrates high selectivity for H2 receptors and effectively inhibits gastric acid secretion. [] While this compound was investigated for its potential as an anti-ulcer drug, it did not reach the market. Nonetheless, it serves as an example of structural modifications to the ranitidine scaffold that can influence potency and pharmacokinetic properties.

Pirenzepine

Compound Description: Pirenzepine is a selective M1 muscarinic receptor antagonist that acts by reducing acetylcholine-stimulated gastric acid secretion. []

Cistoran

Compound Description: Cistoran is an intermediate compound in the chemical synthesis of ranitidine. []

Relevance: While cistoran does not have inherent therapeutic activity, it is relevant to ranitidine due to its role in the manufacturing process. [] Importantly, cistoran has been identified as a contact allergen, raising concerns about potential hypersensitivity reactions among individuals exposed to this compound during ranitidine production or handling. []

Colloidal Bismuth Subcitrate (CBS)

Compound Description: Colloidal bismuth subcitrate (CBS) is a bismuth salt with antimicrobial activity against Helicobacter pylori, making it useful in treating peptic ulcers associated with this bacterium. []

Relevance: CBS and ranitidine have been compared in clinical trials for their efficacy in treating duodenal ulcers associated with Helicobacter pylori infection. [] While both drugs demonstrated similar long-term healing rates, CBS showed a faster clearance of H. pylori from the gastric mucosa after one month of treatment. [] This suggests distinct mechanisms of action and potential differences in their ability to eradicate the bacterium, which can influence the recurrence rates of ulcers.

Pantoprazole

Compound Description: Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme in the stomach. [, ]

Relevance: Pantoprazole and ranitidine have been compared in clinical trials for their efficacy in treating duodenal ulcers and gastroesophageal reflux disease. [, ] In both cases, pantoprazole demonstrated significantly higher healing rates and faster symptom relief compared to ranitidine. [, ] This difference in efficacy highlights the superior acid-suppressing capabilities of proton pump inhibitors like pantoprazole over H2-receptor antagonists like ranitidine.

Source and Classification

Ranitidine was first synthesized in the 1970s and became commercially available under various brand names, including Zantac. It is classified as a histamine H2-receptor antagonist, which inhibits gastric acid secretion by blocking the action of histamine at the H2 receptors of parietal cells in the stomach. This classification places it alongside other similar agents such as cimetidine and famotidine .

Synthesis Analysis

The synthesis of ranitidine involves several steps, typically starting from readily available raw materials. A common synthetic pathway includes:

  1. Preparation of Intermediates: The synthesis often begins with the formation of key intermediates such as 1-[[5-[(dimethylamino)methyl]-2-furanylmethyl]thio]-N-methyl-2-nitroethaneamine.
  2. Reactions: Ranitidine can be synthesized through reactions involving aziridine, although this method is less favored due to the toxic nature of aziridine .
  3. Alternative Methods: Recent studies have explored greener synthetic routes using biomass-derived chemicals like 5-(chloromethyl)furfural, which can be converted into ranitidine through a series of reactions involving reduction and substitution .

The yield for these processes can vary significantly, often ranging from 35% to 45%, depending on the specific method employed .

Molecular Structure Analysis

Ranitidine has a complex molecular structure characterized by the following formula:

C13H22N4O3S\text{C}_{13}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

The structural representation includes:

  • Functional Groups: It features a thioether group, a nitro group, and a dimethylamino group.
  • Stereochemistry: The molecule exhibits chirality due to the presence of asymmetric carbon atoms, contributing to its pharmacological activity.

The molecular structure allows for interactions with H2 receptors effectively, thereby inhibiting gastric acid secretion .

Chemical Reactions Analysis

Ranitidine undergoes various chemical reactions that are significant both in its synthesis and degradation:

  1. Degradation Reactions: Under certain conditions, ranitidine can degrade to form N-nitrosodimethylamine (NDMA), a probable human carcinogen. This degradation is influenced by factors such as pH and nitrite concentration in simulated gastric fluids .
  2. Stability Studies: Investigations into the stability of ranitidine reveal that it is susceptible to hydrolysis and oxidation, particularly under acidic conditions, which can lead to the formation of impurities .
Mechanism of Action

The mechanism of action of ranitidine involves:

  • H2 Receptor Blockade: By binding to H2 receptors located on the gastric parietal cells, ranitidine inhibits the action of histamine, resulting in decreased secretion of gastric acid.
  • Pharmacodynamics: This blockade leads to reduced gastric acidity, promoting healing in conditions like peptic ulcers and alleviating symptoms associated with gastroesophageal reflux disease.

Studies have shown that ranitidine effectively reduces gastric acid secretion by up to 70% when administered at therapeutic doses .

Physical and Chemical Properties Analysis

Ranitidine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 314.4 g/mol.
  • Solubility: It is soluble in water and methanol but has limited solubility in organic solvents like ether.
  • Stability: Ranitidine is stable at room temperature but degrades under acidic conditions or when exposed to light.

These properties influence its formulation in pharmaceutical preparations and its storage requirements .

Applications

Ranitidine's primary applications include:

  1. Therapeutic Uses: It is primarily used for treating peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome.
  2. Research Applications: Recent studies have focused on developing ranitidine analogs with improved efficacy against amyloid-beta aggregation in neurodegenerative diseases .
  3. Safety Monitoring: Due to concerns regarding NDMA formation, ongoing research aims to understand the degradation pathways and establish safety protocols for ranitidine-containing products .

Properties

CAS Number

66357-35-5

Product Name

Ranitidine

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+

InChI Key

VMXUWOKSQNHOCA-UKTHLTGXSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Solubility

soluble in water
Water soluble

Synonyms

AH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.